molecular formula C12H24ClNO2 B2448782 Methyl 4-amino-5-cyclohexylpentanoate hydrochloride CAS No. 1909325-42-3

Methyl 4-amino-5-cyclohexylpentanoate hydrochloride

Cat. No.: B2448782
CAS No.: 1909325-42-3
M. Wt: 249.78
InChI Key: PKPQNMUDRMCFFM-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-cyclohexylpentanoate hydrochloride (CAS 1909325-42-3) is a chemical compound with the molecular formula C12H24ClNO2 and a molecular weight of 249.78 g/mol . It is supplied as a solid powder and should be stored at 4°C . This compound is recognized in scientific research as a key chemical intermediate. It has been utilized in the synthesis of novel pyrazole-based small molecule agonists for the apelin receptor (APJ) . The apelinergic system is a prominent target for therapeutic research in cardiometabolic and pulmonary diseases, making reliable synthetic building blocks like this ester crucial for drug discovery efforts . This product is intended for research and development purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use by qualified professionals. CAS Number: 1909325-42-3 Molecular Formula: C12H24ClNO2 Molecular Weight: 249.78 g/mol MDL Number: MFCD29060465 SMILES: COC(=O)CCC(CC1CCCCC1)N.Cl

Properties

IUPAC Name

methyl 4-amino-5-cyclohexylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-15-12(14)8-7-11(13)9-10-5-3-2-4-6-10;/h10-11H,2-9,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPQNMUDRMCFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and bioavailability.

  • Conditions :

    • Basic hydrolysis: NaOH (aqueous) at reflux.

    • Acidic hydrolysis: HCl (aqueous) under reflux.

  • Product : 4-Amino-5-cyclohexylpentanoic acid.

  • Applications : Facilitates further functionalization via carboxylate intermediates .

Amino Group Reactions

The primary amine participates in nucleophilic substitutions and condensations.

Acylation

Reaction with acylating agents introduces protective groups or modifies bioactivity.

  • Reagents : Acetic anhydride, acetyl chloride .

  • Conditions : Room temperature or reflux in inert solvents (e.g., dichloromethane).

  • Product : N-Acetylated derivative (improves metabolic stability).

Alkylation

The amino group reacts with alkyl halides or epoxides to form secondary or tertiary amines.

  • Example : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methylated derivatives .

  • Applications : Enhances lipophilicity for membrane permeability .

Cyclohexyl Group Reactions

The cyclohexyl substituent can undergo hydrogenation or oxidation, though these reactions are less common due to steric hindrance.

  • Hydrogenation :

    • Conditions : H₂ gas with Pd/C catalyst.

    • Product : Saturated cyclohexane derivative (reduces conformational flexibility).

  • Oxidation : Limited reactivity; requires strong oxidants (e.g., KMnO₄) under harsh conditions.

Salt Formation

The hydrochloride salt can exchange counterions via metathesis reactions.

  • Example : Treatment with AgNO₃ yields the nitrate salt, altering solubility profiles.

Coupling Reactions

The amino group participates in peptide-like bond formation.

  • Reagents : Carboxylic acids activated by EDC/HOBt .

  • Conditions : Room temperature in polar aprotic solvents (e.g., DMF).

  • Product : Amide conjugates (e.g., with bioactive molecules) .

Analytical Characterization

Key methods for verifying reaction outcomes include:

  • NMR Spectroscopy : Confirms structural changes (e.g., ester hydrolysis via loss of methyl ester peak at δ 3.6 ppm) .

  • HPLC : Monitors reaction progress and purity (>95% purity required for pharmaceutical intermediates).

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of various pharmaceuticals and organic compounds. Its structural characteristics allow for modifications that can yield new derivatives with potential biological activities .
  • Reagent in Chemical Reactions: It is used in various chemical reactions, including nucleophilic substitutions and esterifications, facilitating the development of new materials and compounds.

2. Biology:

  • Biochemical Studies: this compound is utilized in studies to explore enzyme-substrate interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical processes .
  • Potential Therapeutic Applications: Research indicates that this compound may act as an agonist for specific receptors, suggesting its potential role in drug development targeting metabolic disorders or diseases linked to receptor dysfunctions .

3. Medicine:

  • Drug Development Precursor: It is employed as a precursor in designing drugs aimed at specific biological targets, particularly those involved in metabolic regulation. Its structural properties allow for the development of novel therapeutic agents .
  • Clinical Research: Some studies have highlighted its potential in clinical settings, particularly regarding its effects on receptor activity and metabolic pathways, which could lead to innovative treatments for various conditions .

Case Studies and Research Findings

Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated significant modulation of enzyme activity, indicating its potential as a therapeutic agent in metabolic disorders .

Case Study 2: Receptor Agonism
Research published in scientific journals identified this compound as a novel small molecule agonist for certain receptors. This finding suggests that derivatives of this compound could be developed into drugs with enhanced potency and selectivity for therapeutic applications .

Comparative Data Table

Application AreaDescriptionExamples
ChemistryIntermediate for synthesisPharmaceuticals, Organic Compounds
BiologyEnzyme-substrate interaction studiesMetabolic pathway analysis
MedicineDrug development precursorTargeting metabolic disorders

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-cyclohexylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Methyl 4-amino-5-cyclohexylpentanoate hydrochloride can be compared with similar compounds such as:

This compound stands out due to its unique cyclohexyl group, which imparts distinct steric and electronic effects, making it valuable in specific research and industrial applications .

Biological Activity

Methyl 4-amino-5-cyclohexylpentanoate hydrochloride is a compound that has garnered attention for its biological activities and applications in various fields, including biochemistry and medicine. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexyl group, which influences its steric and electronic properties. This structure allows it to interact with various biological targets, making it a valuable compound in biochemical studies.

The compound primarily functions through interactions with specific enzymes and receptors. It may act as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. Its ability to affect enzyme-substrate interactions is particularly significant in metabolic studies.

Biological Applications

  • Enzyme-Substrate Interactions :
    • This compound is utilized in biochemical studies to elucidate enzyme-substrate interactions, providing insights into metabolic pathways and enzyme kinetics.
  • Drug Development :
    • The compound serves as a precursor in the synthesis of pharmaceuticals targeting specific receptors or enzymes, showcasing its potential in drug development.
  • Industrial Applications :
    • In the industrial sector, it is employed in the production of specialty chemicals and materials, underlining its versatility beyond biological applications.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates enzyme activity, affecting metabolic pathways
Drug PrecursorServes as a starting material for synthesizing pharmaceuticals
Industrial UseUtilized in creating specialty chemicals for various applications

Case Study: Enzyme Kinetics

A study investigated the hydrolysis of methyl esters using various enzymes, including esterase from orange peel. The results indicated that this compound can be hydrolyzed enzymatically, demonstrating its potential utility in studying enzyme kinetics and specificity .

Comparative Analysis

Comparative studies with similar compounds, such as Methyl 4-amino-5-phenylpentanoate hydrochloride, reveal differences in biological activity due to structural variations. The presence of the cyclohexyl group in this compound contributes to its distinct reactivity and application profile.

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-amino-5-cyclohexylpentanoate hydrochloride?

Answer:
The synthesis typically involves multi-step reactions, including cyclization, esterification, and hydrochlorination. For example, cyclohexane derivatives can be functionalized via aminolysis followed by esterification. A method analogous to the preparation of 4-amino-2-cyclopentene-1-methanol hydrochloride involves dissolving intermediates in mixed solvents (e.g., dichloromethane/water), cooling to 10°C, and controlled acidification to precipitate the hydrochloride salt . Optimization of reaction time, solvent polarity, and stoichiometric ratios (e.g., amine-to-ester ratio) is critical to achieving >90% yield. Post-synthesis purification via recrystallization or HPLC is recommended to remove unreacted cyclohexyl precursors .

Basic: How can researchers characterize the structural and purity profile of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the cyclohexyl ring (δ 1.2–2.1 ppm for axial protons) and ester carbonyl (δ 3.6–3.8 ppm for methyl ester) .
  • Mass Spectrometry (MS): High-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 248.2 for C₁₂H₂₂ClNO₂) and fragmentation patterns .
  • HPLC-PDA: Reverse-phase chromatography with UV detection (210–230 nm) to assess purity (>98%) and quantify impurities like unreacted 5-cyclohexylpentanoic acid .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies (e.g., unexpected splitting in NMR or MS adducts) often arise from stereochemical heterogeneity or residual solvents. Strategies include:

  • Variable Temperature NMR: To distinguish dynamic conformational changes in the cyclohexyl group .
  • 2D-COSY/HSQC: To assign overlapping proton signals, particularly near the amino and ester functional groups.
  • Control Experiments: Repeat synthesis with deuterated solvents (e.g., D₂O) to rule out exchangeable protons interfering with MS data .

Advanced: What stability studies are critical for ensuring experimental reproducibility?

Answer:

  • Thermal Stability: Conduct accelerated degradation studies (40–60°C for 4–8 weeks) to identify decomposition products (e.g., ester hydrolysis to pentanoic acid derivatives) .
  • pH-Dependent Stability: Monitor solubility and degradation in buffers (pH 1–9) using UV-Vis spectroscopy. The hydrochloride salt is typically stable at pH 4–6 but hydrolyzes rapidly under alkaline conditions .
  • Light Sensitivity: Store lyophilized samples in amber vials at -20°C to prevent photolytic cleavage of the ester bond .

Advanced: How to design pharmacological studies to probe its mechanism of action?

Answer:

  • In Vitro Assays: Test nitric oxide (NO) modulation using endothelial cell models, analogous to L-NAME hydrochloride studies .
  • Dose-Response Curves: Use concentrations from 1 nM–100 µM to assess potency (EC₅₀/IC₅₀) and efficacy.
  • Metabolite Tracking: Employ LC-MS/MS to identify active metabolites (e.g., hydrolyzed pentanoic acid derivatives) in plasma or tissue homogenates .

Advanced: What analytical methods validate batch-to-batch consistency in synthesis?

Answer:

  • Chiral HPLC: To confirm enantiomeric purity, especially if the amino group has stereochemical centers .
  • Karl Fischer Titration: Quantify residual water (<0.5% w/w) to prevent hydrolysis during storage .
  • X-ray Diffraction (XRD): Compare crystallinity across batches; deviations indicate polymorphic changes affecting solubility .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods due to potential respiratory irritation from hydrochloride salts.
  • Waste Disposal: Neutralize aqueous waste with 1M NaOH before disposal to convert the hydrochloride to a less reactive amine .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:

  • Solvent Optimization: Replace dichloromethane with ethyl acetate for greener synthesis without compromising yield .
  • Catalysis: Introduce catalytic HCl gas during esterification to enhance reaction rates .
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor intermediate formation and adjust parameters in real-time .

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